

5-Fluoro-2-methylbenzyl bromide properties

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Compound of Interest

Compound Name: 5-Fluoro-2-methylbenzyl bromide

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An In-depth Technical Guide to **5-Fluoro-2-methylbenzyl bromide** for Advanced Chemical Synthesis

Executive Summary

5-Fluoro-2-methylbenzyl bromide (CAS No. 261951-71-7) is a fluorinated aromatic compound that has emerged as a critical building block in modern organic synthesis.^[1] Its unique molecular architecture, featuring a reactive benzylic bromide and a strategically placed fluorine atom, makes it an invaluable intermediate for introducing the 5-fluoro-2-methylbenzyl moiety into target molecules. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing its properties, synthesis, reactivity, and applications, with a focus on its utility in the pharmaceutical and agrochemical industries.^{[1][2]}

Core Physicochemical & Spectroscopic Properties

5-Fluoro-2-methylbenzyl bromide is typically a colorless to light yellow or orange liquid under standard conditions.^{[1][3]} The presence of both fluorine and bromine atoms imparts specific physical and chemical characteristics that are crucial for its application in synthesis. The fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, a highly desirable trait in medicinal chemistry.^[1]

Table 1: Physicochemical Properties of **5-Fluoro-2-methylbenzyl bromide**

Property	Value	Source(s)
CAS Number	261951-71-7	[1][4][5][6]
Molecular Formula	C ₈ H ₈ BrF	[1][3][4]
Molecular Weight	203.05 g/mol	[1][2][3][4]
Appearance	Colorless to light orange/yellow/green clear liquid	[1][3]
Boiling Point	86 °C at 3 mmHg	[1][4]
Density	~1.47 g/mL	[1]
Refractive Index (n _{20/D})	~1.55	[1][2]
Purity	≥ 97% (GC)	[1]
Synonyms	α-Bromo-4-fluoro-o-xylene, 2-(Bromomethyl)-4-fluoro-1-methylbenzene	[1][3][4][6]

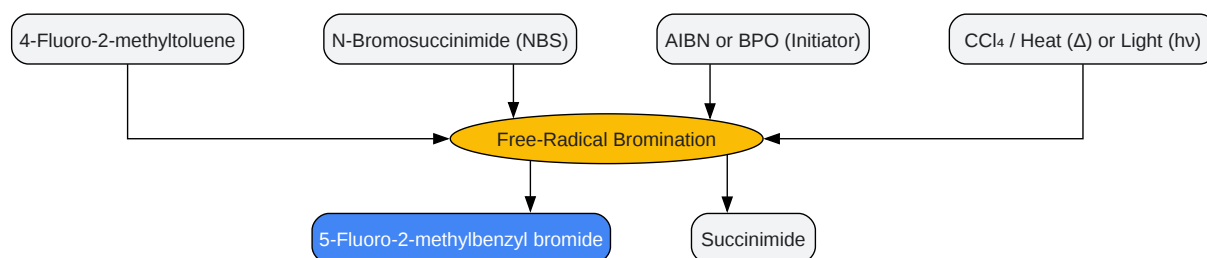
Spectroscopic analysis is fundamental for confirming the identity and purity of the reagent. While specific spectra are proprietary to manufacturers, the expected proton NMR (¹H NMR) spectrum would show characteristic signals for the aromatic protons, a singlet for the methyl (CH₃) group, and a singlet for the benzylic methylene (CH₂Br) protons.

Synthesis and Mechanism

The standard industrial and laboratory synthesis of **5-fluoro-2-methylbenzyl bromide** involves the free-radical bromination of the corresponding toluene precursor, 4-fluoro-2-methyltoluene. This reaction is a cornerstone of halogenation chemistry.

Synthetic Pathway

The most common method employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. The reaction is typically initiated by heat or UV light.



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Caption: General workflow for the synthesis of **5-Fluoro-2-methylbenzyl bromide**.

Reaction Mechanism: Free-Radical Halogenation

The expertise in handling this synthesis lies in understanding and controlling the free-radical chain reaction mechanism, which consists of three key stages:

- Initiation: The initiator (e.g., AIBN) decomposes under heat or light to form free radicals. These radicals then abstract a hydrogen atom from HBr (present in trace amounts or formed in situ) to generate a bromine radical (Br•).
- Propagation: This is a two-step cycle.
 - A bromine radical abstracts a hydrogen atom from the methyl group of 4-fluoro-2-methyltoluene. This step is highly selective for the benzylic position because the resulting benzylic radical is resonance-stabilized.
 - The benzylic radical reacts with a molecule of NBS (or Br₂) to form the final product, **5-fluoro-2-methylbenzyl bromide**, and regenerates a bromine radical, which continues the chain.
- Termination: The reaction ceases when two radicals combine in various ways (e.g., Br• + Br• → Br₂).

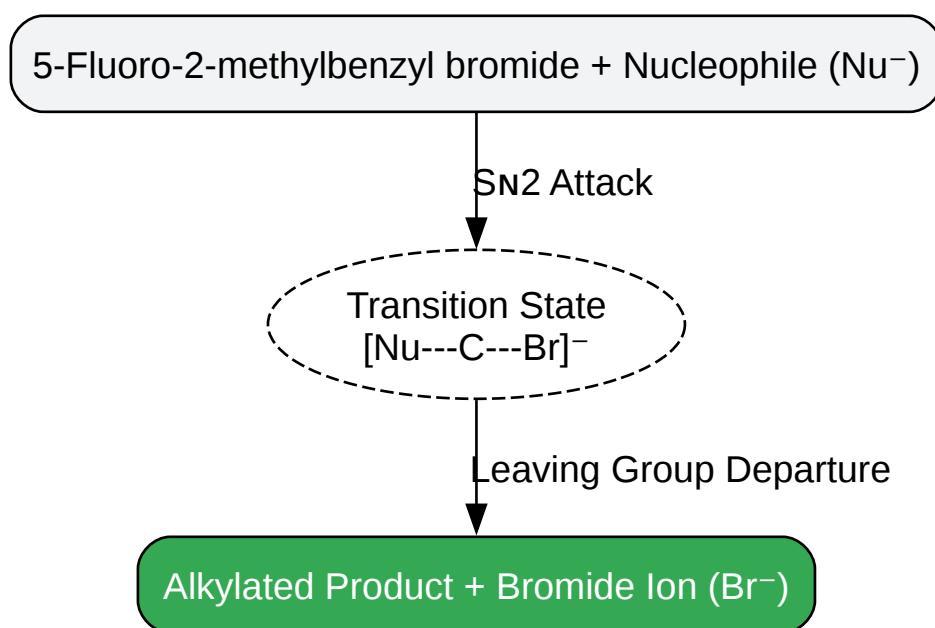
Controlling the reaction temperature and initiator concentration is critical to prevent side reactions, such as di-bromination or aromatic bromination.

Chemical Reactivity and Applications

The primary utility of **5-fluoro-2-methylbenzyl bromide** stems from its high reactivity as an alkylating agent.[2] The carbon-bromine bond at the benzylic position is susceptible to nucleophilic attack, making it an excellent electrophile for forming new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

Nucleophilic Substitution Reactions

This reagent readily participates in S_N2 reactions with a wide range of nucleophiles. Its value lies in its ability to introduce the 5-fluoro-2-methylbenzyl group, a key pharmacophore in many developmental drugs.



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Caption: Generalized S_N2 reaction pathway for **5-Fluoro-2-methylbenzyl bromide**.

Key Application Areas

- **Pharmaceutical Development:** This is the most significant area of application. The compound serves as a key intermediate in synthesizing complex molecules with potential therapeutic

properties, including anti-inflammatory or anticancer agents.[1][2] The fluorinated benzyl moiety can enhance drug efficacy and selectivity.[1]

- **Agrochemical Synthesis:** It is used to create more effective and targeted pesticides and herbicides.[1][2] The specific substitution pattern can be tailored to interact with biological targets in pests while minimizing environmental impact.[1]
- **Material Science:** The reagent is employed in the formulation of advanced polymers and coatings, where the fluorine substitution can confer improved chemical resistance, thermal stability, and durability.[1]

Experimental Protocol: N-Alkylation of Aniline

This protocol provides a self-validating, step-by-step methodology for a typical nucleophilic substitution reaction using **5-fluoro-2-methylbenzyl bromide**.

Objective: To synthesize N-(5-fluoro-2-methylbenzyl)aniline.

Materials:

- **5-Fluoro-2-methylbenzyl bromide** (1.0 eq)
- Aniline (1.1 eq)
- Potassium carbonate (K_2CO_3) (1.5 eq)
- Acetonitrile (CH_3CN) (anhydrous)
- Round-bottom flask, magnetic stirrer, condenser, heating mantle
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- **Setup:** Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen.

- **Reagent Addition:** To the flask, add anhydrous potassium carbonate (1.5 eq) and anhydrous acetonitrile.
- **Nucleophile Addition:** Add aniline (1.1 eq) to the stirring suspension. The slight excess ensures the complete consumption of the benzyl bromide.
- **Electrophile Addition:** Add **5-fluoro-2-methylbenzyl bromide** (1.0 eq) dropwise to the mixture at room temperature. The dropwise addition helps control any initial exotherm.
- **Reaction:** Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting benzyl bromide spot.
- **Workup:**
 - Cool the reaction to room temperature.
 - Filter the solid potassium carbonate and rinse the solid with a small amount of acetonitrile.
 - Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- **Purification:**
 - Dissolve the crude residue in ethyl acetate and wash with water (2x) and then with brine (1x).
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo.
 - If necessary, purify the product further using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(5-fluoro-2-methylbenzyl)aniline.
- **Characterization:** Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Causality: Potassium carbonate acts as a mild base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Anhydrous conditions are crucial as

benzyl bromides can hydrolyze in the presence of water.

Safety and Handling

5-Fluoro-2-methylbenzyl bromide is a corrosive and lachrymatory substance that requires careful handling in a well-ventilated chemical fume hood.[7][8]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7][9]
- Handling: Do not get in eyes, on skin, or on clothing.[9] Avoid breathing mist, vapors, or spray.[9][10] Handle under an inert atmosphere if possible to prevent degradation from moisture.
- Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[9][11] It is often recommended to store at room temperature or under refrigeration (2-8 °C).[1][11]
- First Aid:
 - Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[7] Remove contaminated clothing.[9]
 - Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
 - Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician immediately.[7][8]
 - Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[7]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[4][7][8][9]

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